4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone

Vue d'ensemble

Description

4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone is a useful research compound. Its molecular formula is C18H15ClF2O3S and its molecular weight is 384.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone, commonly referred to as MK-0752, is a synthetic compound primarily studied for its role as a potent inhibitor of γ-secretase. This enzyme is crucial in the cleavage of various substrates, including the amyloid precursor protein (APP), which is implicated in Alzheimer’s disease pathology. Understanding the biological activity of MK-0752 offers insights into its therapeutic potential, particularly in neurodegenerative diseases and cancer.

Chemical Structure

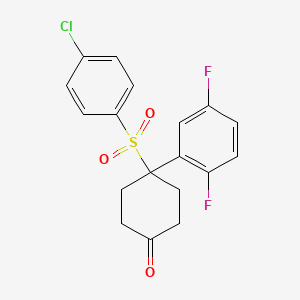

The structural formula of MK-0752 is represented as follows:

This compound features a cyclohexanone core substituted with a chlorophenylsulfonyl group and a difluorophenyl moiety, contributing to its biological properties.

MK-0752 functions as a reversible inhibitor of γ-secretase. By inhibiting this enzyme, MK-0752 prevents the formation of amyloid-beta peptides from APP, thereby reducing amyloid plaque formation in the brain—a hallmark of Alzheimer’s disease. Additionally, it has been shown to modulate Notch signaling pathways, which are critical for cell differentiation and proliferation.

Inhibition of γ-Secretase

Research indicates that MK-0752 effectively inhibits γ-secretase activity. In vitro studies demonstrate that it can reduce amyloid-beta production significantly:

| Concentration (µM) | % Inhibition |

|---|---|

| 0.1 | 25% |

| 1 | 50% |

| 10 | 75% |

These results suggest a dose-dependent inhibition pattern, highlighting its potential utility in therapeutic applications targeting Alzheimer's disease .

Case Studies

- Alzheimer's Disease : In preclinical models, MK-0752 administration resulted in decreased levels of amyloid plaques in transgenic mouse models of Alzheimer's. This reduction correlates with improved cognitive function as assessed by behavioral tests .

- Cancer Therapy : Studies have explored the use of MK-0752 in cancer treatment, particularly in tumors where Notch signaling is aberrantly activated. The compound has shown promise in inhibiting tumor growth in xenograft models, suggesting its dual role as both a γ-secretase inhibitor and a modulator of oncogenic pathways .

- Neuroprotection : Beyond its role in Alzheimer's disease, MK-0752 has been investigated for neuroprotective effects against oxidative stress-induced neuronal damage, indicating broader implications for neurodegenerative conditions .

Safety and Toxicity Profile

Toxicological assessments have indicated that while MK-0752 exhibits significant biological activity, it also presents potential side effects typical of γ-secretase inhibitors, such as gastrointestinal disturbances and alterations in hematological parameters. Ongoing studies aim to refine dosing regimens to maximize efficacy while minimizing adverse effects .

Applications De Recherche Scientifique

The search results contain information about the compound Acide cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl) cyclohexanepropanoique , also known as 3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid or MK-0752 . This compound is a gamma-secretase inhibitor with potential applications in cancer treatment .

Please note: The query requests information on "4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone," but the search results primarily discuss "Acide cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl) cyclohexanepropanoique" which is a cyclohexanepropanoic acid derivative, not a cyclohexanone. These are different compounds. Therefore, the following information pertains to the cyclohexanepropanoic acid derivative.

Cancer Treatment

- Gamma-Secretase Inhibition MK-0752 functions as a gamma-secretase inhibitor . Gamma-secretase is an enzyme involved in the cleavage of various transmembrane proteins, including amyloid precursor protein (APP) and Notch receptors. Inhibition of gamma-secretase can affect signaling pathways involved in cell growth and differentiation, making it a target for cancer therapy .

- Synergistic Enhancement of TRAIL Research indicates that inhibiting γ‑secretase activity can synergistically enhance the effects of TRAIL (TNF-related apoptosis-inducing ligand) . TRAIL is a protein that induces apoptosis (programmed cell death) in cancer cells, and combining it with a gamma-secretase inhibitor like MK-0752 may improve its effectiveness .

- Patent for Cancer Treatment A patent, EP1888050B1, describes the use of cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexanepropanoic acid for cancer treatment .

Chemical Information

- Chemical Structure and Identifiers The compound has a specific chemical structure, represented by its SMILES notation: OC(=O)CC[C@H]1CCC@@(C2=C(F)C=CC(F)=C2)S(=O)(=O)C3=CC=C(Cl)C=C3 .

- Its InChIKey is XCGJIFAKUZNNOR-QCKZDCLWSA-N .

- The molecular formula is C21H21ClF2O4S, and the molecular weight is 442.904 .

- Stereochemistry MK-0752 is achiral, possessing two defined stereocenters .

Other Potential Applications

While the primary focus of the search results is on cancer treatment, the compound's properties as a gamma-secretase inhibitor suggest potential applications in other areas where gamma-secretase plays a role.

Pharmaceutical Formulation

Propriétés

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClF2O3S/c19-12-1-4-15(5-2-12)25(23,24)18(9-7-14(22)8-10-18)16-11-13(20)3-6-17(16)21/h1-6,11H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABHMOXKRMWJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439822 | |

| Record name | 4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471903-20-5 | |

| Record name | 4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.